4-amino-12,14-dimethyl-8-oxo-6-phenyl-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile
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Overview
Description
2-amino-7,9-dimethyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrano, pyrido, and thieno moieties
Preparation Methods
The synthesis of 2-amino-7,9-dimethyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method is a one-pot, four-component reaction that includes dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
2-amino-7,9-dimethyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential pharmacological properties, including anticonvulsant, cardiotonic, and vasorelaxant activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors or ion channels in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
445222-21-9 |
---|---|
Molecular Formula |
C22H16N4O2S |
Molecular Weight |
400.5g/mol |
IUPAC Name |
4-amino-12,14-dimethyl-8-oxo-6-phenyl-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile |
InChI |
InChI=1S/C22H16N4O2S/c1-10-8-11(2)25-22-14(10)17-19(29-22)18-16(21(27)26-17)15(12-6-4-3-5-7-12)13(9-23)20(24)28-18/h3-8,15H,24H2,1-2H3,(H,26,27) |
InChI Key |
KSIBTEOREJTFQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=C(C(C(=C(O4)N)C#N)C5=CC=CC=C5)C(=O)N3)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=C(C(C(=C(O4)N)C#N)C5=CC=CC=C5)C(=O)N3)C |
Origin of Product |
United States |
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